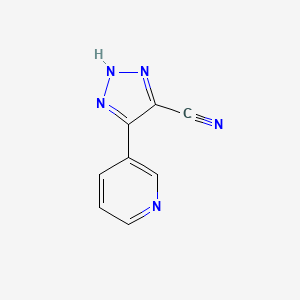

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

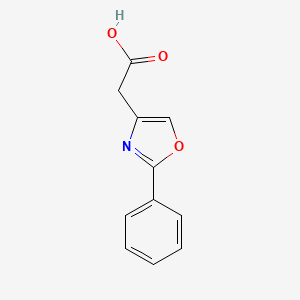

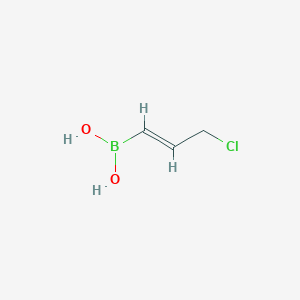

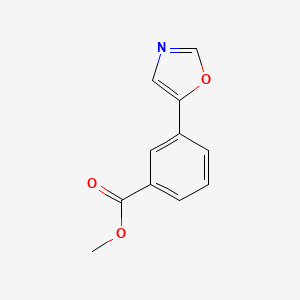

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, “4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile” suggests that the compound contains a triazole ring, which is a type of heterocyclic compound, and a pyridyl group, which is derived from pyridine .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule and the starting materials available .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions .科学的研究の応用

- Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines . These unique molecules, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists .

- The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications, spanning from biomedical applications , to catalysis , sensors , energy conversion , and advanced materials .

- Fluorescence sensing plays an important role in high sensitivity, selectivity, and real-time monitoring of biological and environmentally relevant species .

- Several classes of fluorescent dyes (fluorophores) including rhodamine, BODIPY, 1,8-naphthalimide, and coumarin-among others−when conveniently functionalized with reactive pyridyl receptors, have emerged as effective sensors to detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy .

- Among the sensing targets, monitoring of harmful chemical species, e.g., metal ions (zinc, copper, iron, mercury, cadmium, lead, etc.) and anions (chloride, fluoride, sulfide, thiocyanate, etc.) can be used to understand their physiological and pathological role in live-cells and tissues, as well as to protect human health .

Scientific Field: Synthesis and Application of Porphyrin-Based Compounds

Scientific Field: Fluorescence Sensing

- Chiral 1,5-disubstituted 1,2,3-triazoles have gained increasing interest among peptidic foldamers . They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- These monomers can be used to effect structural diversity when inserted into various peptide sequences . This feature may facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

- The 4-hydroxy-1,2,3-triazole system is useful and versatile in drug design . Bioisosterism and scaffold hopping are two widely used approaches in medicinal chemistry for the purpose of lead optimization .

- The study highlights the physicochemical properties of the 4-hydroxy-1,2,3-triazole scaffold, a less investigated heterocyclic system . Synthetic strategies to obtain different N-substituted 4-hydroxy-1,2,3-triazole isomers are presented, and their role as possible isosteres of the carboxylic acid is discussed .

Scientific Field: Foldamers and Peptidomimetic Applications

Scientific Field: Drug Design

- Tridentate ligands that incorporate pyridyl rather than pyrazolyl groups are emerging as an attractive class of “scorpionate”-type ligands .

- These ligands have enhanced electron donation, increased stability, and divergent geometry at the metal centre relative to tris (pyrazolyl)borates . This makes them useful in various applications in coordination chemistry .

- Pyridyl-based compounds could potentially be used in the development of advanced battery technologies .

- While the specific applications of “4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile” in this field are not detailed, the unique properties of pyridyl-based compounds could offer advantages in terms of energy storage and conversion .

Scientific Field: Ligand Design in Coordination Chemistry

Scientific Field: Advanced Battery Science and Technology

Safety And Hazards

特性

IUPAC Name |

5-pyridin-3-yl-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-8(12-13-11-7)6-2-1-3-10-5-6/h1-3,5H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTPBPLIVYBPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237716 |

Source

|

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile | |

CAS RN |

884504-69-2 |

Source

|

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)